Welcome to the BenchChem Online Store!
molecular formula C15H20F2O B8607568 1-(2,3-Difluorophenyl)-4-propylcyclohexanol

1-(2,3-Difluorophenyl)-4-propylcyclohexanol

Cat. No. B8607568
M. Wt: 254.31 g/mol
InChI Key: NPPZDLNGYJVMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08137583B2

Procedure details

1,2-Difluorobenzene (29) (58.8 g) and THF (500 ml) were put in a reaction vessel under a nitrogen atmosphere, and cooled to −73° C. s-Butyllithium (1.03 M, in a n-hexane and cyclohexane solution; 500.0 ml) was added dropwise thereto in the temperature range of −74° C. to −65° C., and the mixture was stirred for another 2 hours. Subsequently, 4-propylcyclohexanone (30) (72.2 g) in a THF (200 ml) solution was added dropwise thereto in the temperature range of −76° C. to −65° C., and the stirring was continued for another 20 hours while the mixture was allowed to return to 25° C. Then, the reaction mixture was poured into a vessel containing ammonium chloride (55.1 g) and ice-water (1,000 ml), and mixed. Toluene (1500 ml) was added thereto and the mixture was allowed to separate into organic and aqueous phases, and then an extractive operation was carried out. The organic phase was fractionated, and washed sequentially with water and a saturated aqueous solution of sodium hydrogencarbonate and brine, and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, giving 119.6 g of 1-(2,3-difluorophenyl)-4-propylcyclohexanol (31). The compound (31) was yellow oil.
Quantity
58.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
72.2 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
55.1 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1500 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[F:8].C([Li])(CC)C.[CH2:14]([CH:17]1[CH2:22][CH2:21][C:20](=[O:23])[CH2:19][CH2:18]1)[CH2:15][CH3:16].[Cl-].[NH4+]>C1(C)C=CC=CC=1.C1COCC1.C1CCCCC1.CCCCCC>[F:1][C:2]1[C:3]([F:8])=[CH:4][CH:5]=[CH:6][C:7]=1[C:20]1([OH:23])[CH2:21][CH2:22][CH:17]([CH2:14][CH2:15][CH3:16])[CH2:18][CH2:19]1 |f:3.4|

Inputs

Step One
Name
Quantity
58.8 g
Type
reactant
Smiles
FC1=C(C=CC=C1)F
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)[Li]
Step Three
Name
Quantity
72.2 g
Type
reactant
Smiles
C(CC)C1CCC(CC1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
55.1 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
in the temperature range of −74° C. to −65° C., and the mixture was stirred for another 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
500.0 ml) was added dropwise
WAIT
Type
WAIT
Details
in the temperature range of −76° C. to −65° C., and the stirring was continued for another 20 hours while the mixture
Duration
20 h
CUSTOM
Type
CUSTOM
Details
to return to 25° C
ADDITION
Type
ADDITION
Details
Then, the reaction mixture was poured into a vessel
ADDITION
Type
ADDITION
Details
mixed
CUSTOM
Type
CUSTOM
Details
to separate into organic and aqueous phases
WASH
Type
WASH
Details
washed sequentially with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium hydrogencarbonate and brine, and then dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C=CC=C1F)C1(CCC(CC1)CCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 119.6 g
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.